molecular formula C8H6Cl2O B1347026 4-Chlorophenylacetyl chloride CAS No. 25026-34-0

4-Chlorophenylacetyl chloride

Cat. No.: B1347026
CAS No.: 25026-34-0
M. Wt: 189.04 g/mol
InChI Key: UMQUIRYNOVNYPA-UHFFFAOYSA-N
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Description

4-Chlorophenylacetyl chloride (CAS 25026-34-0) is an aromatic acyl chloride with the molecular formula C₈H₆Cl₂O and a molecular weight of 189.04 g/mol. Its structure consists of a phenyl ring substituted with a chlorine atom at the para position and an acetyl chloride group (-COCl) attached to the adjacent carbon (IUPAC name: 2-(4-chlorophenyl)acetyl chloride) . Key physical properties include:

  • Boiling Point: 85°C at 1.0 mmHg
  • Density: 1.292 g/mL
  • Solubility: Reacts with water (hydrolysis-sensitive)
  • Appearance: Brown to yellow liquid .

This compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and bioactive molecules. For example, it serves as a precursor in the synthesis of naphthalenol derivatives (e.g., 6-Chloro-3,4-diphenylnaphthalen-2-ol with 58% yield) , formamidoxime derivatives (e.g., compound 8c with 61% yield) , and neutral N-myristoyltransferase (NMT) inhibitors for antileishmanial drug development .

Preparation Methods

Direct Chlorination of 4-Chlorophenylacetic Acid

The most straightforward method involves reacting 4-chlorophenylacetic acid with chlorinating reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 4-chlorophenylacetyl chloride. This reaction typically proceeds under reflux conditions in an inert solvent such as toluene or benzene.

Reaction:

$$
\text{4-chlorophenylacetic acid} + \text{SOCl}2 \rightarrow \text{this compound} + \text{SO}2 + \text{HCl}
$$

Key parameters:

Parameter Typical Conditions
Reagent Thionyl chloride or oxalyl chloride
Solvent Toluene, benzene, or chlorinated solvents
Temperature Room temperature to reflux (~78°C)
Reaction time 1–3 hours
Yield Up to 95%

This method is widely used due to its simplicity and high yield. However, care must be taken to remove by-products such as sulfur dioxide and hydrogen chloride gases safely.

Multi-Step Synthesis via Mandelic Acid Derivatives

An alternative industrially viable method involves starting from mandelic acid or its esters, which undergo α-chlorination followed by conversion to the acyl chloride.

Stepwise process:

  • Esterification of mandelic acid: Mandelic acid is converted to ethyl mandelate by reaction with ethanol and hydrogen chloride catalyst.
  • α-Chlorination: The α-position of the mandelic acid ester is chlorinated using thionyl chloride or other chlorinating agents.
  • Hydrolysis: The ester is hydrolyzed under acidic conditions to yield α-chlorophenylacetic acid.
  • Conversion to acyl chloride: The acid is then converted to this compound by reaction with thionyl chloride.

Advantages:

  • Higher purity of the final product.
  • Reduced by-product formation.
  • Suitable for industrial scale due to better control over reaction parameters.

Yields and purity:

Step Yield (%) Notes
Esterification ~90 Efficient conversion
α-Chlorination ~84 High selectivity
Hydrolysis High Acidic hydrolysis conditions
Acyl chloride formation ~95 High purity product
Overall yield ~67.8 After three steps

This method was demonstrated to reduce impurities and simplify purification, making it industrially attractive.

Friedel-Crafts Acylation Route

In some synthetic schemes, this compound is used as an acylating agent in Friedel-Crafts acylation to produce substituted ketones. The preparation of the acyl chloride itself may involve chlorination of precursors followed by acylation steps.

Typical conditions:

  • Use of aluminum chloride as a Lewis acid catalyst.
  • Reaction temperature control between 0°C and 80°C.
  • Organic solvents such as fluorobenzene or toluene.

This method is more complex and generally used when the acyl chloride is an intermediate for further synthesis rather than isolated as a product.

Method Starting Material Chlorinating Agent Yield (%) Purity Industrial Suitability Notes
Direct chlorination 4-chlorophenylacetic acid Thionyl chloride, oxalyl chloride Up to 95 95–98% High Simple, high yield, widely used
Multi-step via mandelic acid Mandelic acid Thionyl chloride ~67.8 (overall) High High Better purity, fewer by-products
Friedel-Crafts acylation route α-chlorobenzene acetyl chloride Aluminum chloride catalyst 60–85 (for intermediates) Moderate to high Moderate More complex, used for further synthesis
  • The direct chlorination method is favored for its simplicity and high yield but may require careful handling of corrosive gases and purification steps to remove residual acid and chlorinating agents.
  • The mandelic acid route, although multi-step, offers improved purity and reduced by-products, which is advantageous for pharmaceutical applications where product quality is critical.
  • Industrial processes often optimize reaction parameters such as temperature, solvent choice, and reagent ratios to balance cost, yield, and purity.
  • Alternative synthetic routes involving carbonylation or arylation of substituted benzyl compounds exist but are less favored due to complexity and cost inefficiency.
Parameter Direct Chlorination Mandelic Acid Route Friedel-Crafts Route
Starting Material 4-chlorophenylacetic acid Mandelic acid α-chlorobenzene acetyl chloride
Chlorinating Agent SOCl₂, (COCl)₂ SOCl₂ Not applicable (acylation catalyst AlCl₃)
Solvent Toluene, benzene Ethanol, toluene Fluorobenzene, toluene
Temperature RT to reflux (~78°C) 0–78°C (varies by step) 0–80°C
Reaction Time 1–3 hours Multi-step, several hours Several hours
Yield Up to 95% ~67.8% overall 60–85% (intermediates)
Purity 95–98% High Moderate to high
Industrial Suitability High High Moderate

The preparation of this compound is predominantly achieved by direct chlorination of 4-chlorophenylacetic acid using thionyl chloride or oxalyl chloride, offering high yields and purity suitable for industrial applications. Alternative multi-step methods starting from mandelic acid provide enhanced purity and reduced by-products, making them attractive for pharmaceutical-grade synthesis. Friedel-Crafts acylation routes are more complex and generally serve as synthetic intermediates rather than direct preparation methods for the acyl chloride itself. Optimization of reaction conditions remains essential to balance cost, yield, and product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenylacetyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine.

    Hydrolysis: Water or aqueous solutions are used under mild conditions.

    Friedel-Crafts Acylation: Catalysts like aluminum chloride (AlCl3) are used under anhydrous conditions.

Major Products Formed:

    Amides, esters, and thioesters: from nucleophilic substitution.

    4-Chlorophenylacetic acid: from hydrolysis.

    Aromatic ketones: from Friedel-Crafts acylation.

Scientific Research Applications

4-Chlorophenylacetyl chloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: This compound is involved in the synthesis of drugs used to treat various medical conditions, including anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 4-chlorophenylacetyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the chemical structure and properties of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Structural Analogs

4-Methoxyphenylacetyl Chloride (CAS 4693-91-8)

  • Molecular Formula : C₉H₉ClO₂
  • Molecular Weight : 188.62 g/mol
  • Key Differences : The methoxy (-OCH₃) group at the para position is electron-donating, reducing the electrophilicity of the acyl chloride compared to the electron-withdrawing chlorine in 4-chlorophenylacetyl chloride. This results in lower reactivity in nucleophilic acyl substitution reactions .
  • Applications : Used in synthesizing glycoconjugates and other derivatives where reduced reactivity is advantageous .

2-(4-Chlorophenoxy)-2-(4-Chlorophenyl)acetyl Chloride (CAS 1262226-89-0)

  • Molecular Formula : C₁₄H₉Cl₃O₂
  • Molecular Weight : 315.58 g/mol
  • This compound is specialized for synthesizing amide derivatives with dual chlorophenyl groups .

Aliphatic vs. Aromatic Acyl Chlorides

Chloroacetyl Chloride (CAS 79-04-9)

  • Molecular Formula : C₂H₂Cl₂O
  • Molecular Weight : 112.94 g/mol
  • Boiling Point : 105–110°C (at atmospheric pressure)
  • Key Differences : As an aliphatic acyl chloride, chloroacetyl chloride is significantly more reactive than aromatic derivatives like this compound due to the absence of resonance stabilization. It hydrolyzes explosively with water and is commonly used in synthesizing herbicides and pharmaceuticals .

Biological Activity

4-Chlorophenylacetyl chloride (4-CPAC) is a chemical compound with significant biological activity, particularly in antimicrobial applications and as a precursor in the synthesis of various pharmaceutical agents. This article explores its biological properties, synthesis, and relevant research findings.

This compound has the molecular formula C8H6ClO and is classified as an acyl chloride. It is known for its reactivity due to the presence of the acyl chloride functional group, which makes it useful in various chemical transformations.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives synthesized from 4-CPAC. One notable study focused on the synthesis and evaluation of N-2-(4-chlorophenyl)acetyl derivatives of several (S)-amino acids. The antimicrobial activities were assessed against a range of pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi.

Synthesis of Derivatives

The derivatives were synthesized through acylation reactions involving 4-CPAC and various amino acids. The structures of these compounds were confirmed using techniques such as 1H^{1}H NMR, 13C^{13}C NMR, and FT-IR spectroscopy.

Antimicrobial Testing

The antimicrobial activities were evaluated using the agar well diffusion method. Table 1 summarizes the results of the antimicrobial activity against selected pathogens.

CompoundConcentration (µg/µL)K. aerogenesE. coliS. aureusA. flavusC. albicans
4-CPA1003.10 ± 0.001.32 ± 0.001.50 ± 0.03MildModerate
4-CPPA100ModerateMildModerateMildMild
4-CPM100MildMildMildModerateMild
4-CPT100ModerateModerateMildModerateMild
4-CPL100ModerateMildModerateMildModerate
4-CPP100MildMildModerateMildMild

The results indicated that all synthesized compounds exhibited varying degrees of antimicrobial activity, with some being more effective against bacterial strains than fungal strains .

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study published in the Asian Journal of Chemistry reported that the synthesized N-2-(4-chlorophenyl)acetyl derivatives showed mild to moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The study concluded that these compounds could serve as potential antimicrobial agents, especially when dosage was increased .
  • Docking Studies : Research involving docking studies has shown that certain derivatives of phenylacetyl chloride exhibit interactions with protein targets relevant to neurodegenerative diseases, suggesting potential therapeutic applications beyond their antimicrobial properties .
  • Opioid Activity : Another investigation into derivatives related to opioid activity found that some compounds derived from chlorophenylacetyl chloride displayed partial agonist activity at mu-opioid receptors, indicating a possible role in pain management therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-chlorophenylacetyl chloride derivatives in academic settings?

The synthesis of this compound derivatives typically involves nucleophilic acyl substitution or esterification reactions. For example, in the Staudinger reaction, this compound (1.5 eq) reacts with Schiff bases in dimethylformamide (DMF) under reflux with triethylamine (Et₃N, 3.0 eq) as a base, yielding spirocyclic products after 6–9 hours . Another method involves condensation with hydroxyl-containing intermediates (e.g., 4-hydroxyl-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one) in dichloromethane (DCM) with Et₃N, followed by silica gel column chromatography purification (ethyl acetate/petroleum ether eluent) . These protocols emphasize solvent choice, stoichiometry, and purification steps to achieve yields >80%.

Q. How is this compound characterized spectroscopically, and what key peaks should researchers prioritize?

Characterization relies on NMR, IR, and HRMS. For the 4-chlorophenylacetyl ester derivative:

  • ¹H NMR (400 MHz, MeOH-d₄): Aromatic protons appear at δ 7.38–7.20 (m, 4H), while acetyl methylene protons resonate at δ 3.65 (s, 2H) .
  • ¹³C NMR : The carbonyl carbon (C=O) is observed at δ 171.4, and sp² carbons in the aromatic ring at δ 128–133 .
  • IR : Strong absorption at ~1731 cm⁻¹ corresponds to the ester C=O stretch .
    Consistent integration ratios and the absence of unassigned peaks validate purity.

Q. What safety precautions are critical when handling this compound in the laboratory?

As a reactive acyl chloride, it requires:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and a lab coat to prevent skin/eye contact.
  • Ventilation : Use in a fume hood to avoid inhalation of vapors.
  • Quenching : Neutralize residual reagent with 1% aqueous HCl before disposal .
  • Storage : Keep sealed under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using this compound in multi-step syntheses?

Key optimization strategies include:

  • Solvent Selection : Polar aprotic solvents like DMF enhance reactivity in nucleophilic substitutions , while DCM minimizes side reactions in esterifications .
  • Catalysis : Use of Et₃N (3.0 eq) ensures efficient HCl scavenging, preventing acid-mediated decomposition .
  • Temperature Control : Reflux conditions (e.g., 80–100°C) balance reaction rate and byproduct formation .
  • Workup : Acidic washes (1% HCl) remove unreacted starting materials, improving purity before chromatography .

Q. What analytical techniques resolve contradictions in literature data on this compound reactivity?

Discrepancies in reaction outcomes (e.g., variable yields or byproducts) can be addressed via:

  • Kinetic Studies : Monitoring reaction progress with in-situ FTIR or HPLC to identify intermediates .
  • Isotopic Labeling : Using deuterated reagents (e.g., DMF-d₇) to trace reaction pathways via NMR .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict steric/electronic effects influencing acyl chloride reactivity .

Q. How does the electronic nature of the 4-chlorophenyl group influence the stability and reactivity of derived intermediates?

The electron-withdrawing chlorine atom at the para position:

  • Enhances Electrophilicity : Stabilizes the acyl chloride via inductive effects, accelerating nucleophilic attack .
  • Modulates Aromatic Interactions : The chlorine’s resonance and steric effects influence π-π stacking in crystalline intermediates, as seen in X-ray diffraction studies of spirocyclic derivatives .
  • Impacts Solubility : The hydrophobic 4-chlorophenyl group reduces aqueous solubility, necessitating organic solvents for reactions .

Q. Methodological Guidance

Q. How should researchers troubleshoot low yields in esterification reactions involving this compound?

  • Step 1 : Verify reagent purity via NMR or GC-MS. Impurities in the acyl chloride or alcohol nucleophile are common culprits.
  • Step 2 : Optimize stoichiometry (e.g., 1.2–1.5 eq acyl chloride) to ensure excess electrophile .
  • Step 3 : Screen bases (e.g., pyridine vs. Et₃N) to minimize side reactions like hydrolysis .
  • Step 4 : Use molecular sieves or inert atmospheres (Ar/N₂) to exclude moisture .

Q. What are best practices for scaling up this compound reactions from milligram to gram quantities?

  • Batch Reactors : Ensure uniform heating/cooling in jacketed reactors to maintain temperature control.
  • Safety Protocols : Implement pressure-relief systems for exothermic reactions (e.g., acylations).
  • Purification : Transition from column chromatography to recrystallization (e.g., acetone/ethanol mixtures) for cost-effective scaling .

Properties

IUPAC Name

2-(4-chlorophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQUIRYNOVNYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179736
Record name 4-Chlorophenylacetyl chloride
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Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25026-34-0
Record name 4-Chlorobenzeneacetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25026-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorophenylacetyl chloride
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Record name 4-Chlorophenylacetyl chloride
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Record name 4-chlorophenylacetyl chloride
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Synthesis routes and methods I

Procedure details

4-Chlorophenylacetic acid (1.7 g, 10 mmol) and oxalyl chloride (2 ml, 23 mmol) were stirred in 100 ml methylene chloride with two drops of dimethylformamide for two hours. The solvent and excess oxalyl chloride were removed under vacuum to give p-chlorophenylacetyl chloride. The 4-chlorophenylacetyl chloride and 4,4,6,6-tetramethyl-1,3,5-cyclohexanetrione (1.5 g, 8.2 mmol) were dissolved in methylene chloride. Triethylamine (3 ml) was added and the resulting solution stirred at room temperature for 30 minutes. The solution was washed with 1 normal hydrochloric acid (1N HCl), 5% potassium carbonate (5% K2CO3) and saturated sodium chloride (brine), dried over anhydrous magnesium sulfate (MgSO4) and concentrated under vacuum. The residue was dissolved in 15 ml acetonitrile. Triethylamine (3 ml) and acetone cyanohydrin (0.3 g) were added and the mixture stirred at room temperature for 4 hours. After dilution with ether, the solution was washed with 1N HCl and extracted with 5% K2CO3. The basic extract was acidified with hydrochloric acid and extracted with ether. The ether extract was washed with brine, dried (MgSO4) and concentrated under vacuum yielding 1.0 g of an oil that solidified on standing (m.p. 57°-61° C.). It was identified as such by nuclear magnetic resonance spectroscopy, infrared spectroscopy and mass spectroscopy.
Quantity
1.7 g
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reactant
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2 mL
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100 mL
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0 (± 1) mol
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Reaction Step One

Synthesis routes and methods II

Procedure details

To 100 mL of chloroform is added 4-chlorobenzeneacetic acid (17 g, 0.1 mol) and 24 g (0.2 mol) of thionyl chloride. Reflux the reaction mixture for 3 hours and remove the solvent in vacuo to give the title compound.
Quantity
17 g
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reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

4,4'-Dichlorodeoxybenzoin can be prepared by heating 4-chlorophenylacetic acid (85g) in thionyl chloride (59.5g) under reflux for 2.5 hours to yield 4-chlorophenylacetyl chloride (45.5g) which is subsequently dissolved in chlorobenzene (30g) and added dropwise with cooling to a stirred aluminium chloride (73g). The resultant mixture is cooled and stirred for a further 0.5 hours and then heated at 100° for one hour. The mixture was again cooled and poured into a mixture of conc. hyrochloric acid (200ml) and ice (1 liter) precipitate on standing crude 4,4'-dichlorodeoxybenzoin which on recrystallisation from methanol has a melting point of 115°-116°.
Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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59.5 g
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Reaction Step Two

Synthesis routes and methods IV

Procedure details

The requisite p-chlorophenylacetyl chloride was prepared in the following manner. p-Chlorophenylacetic acid (15 g.; 0.088 mole) and thionyl chloride (31.5 g.; 0.0264 mole) were heated at reflux for 2 hours. Excess thionyl chloride was removed in vacuo to afford the acid chloride which was used without further purification.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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